molecular formula C25H26N4O B6420544 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-85-2

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B6420544
CAS No.: 442572-85-2
M. Wt: 398.5 g/mol
InChI Key: QMGGNEXFFVHINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrido[1,2-a]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkylating agents, halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Butyl-1-[(4-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-Butyl-1-[(4-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Uniqueness

The uniqueness of 2-Butyl-1-[(4-ethoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile lies in its specific substituents, which confer distinct chemical and biological properties. The ethoxyphenyl group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with different substituents .

Properties

IUPAC Name

2-butyl-1-(4-ethoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O/c1-4-6-9-20-17(3)21(16-26)25-28-22-10-7-8-11-23(22)29(25)24(20)27-18-12-14-19(15-13-18)30-5-2/h7-8,10-15,27H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGGNEXFFVHINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.